Monomer Melting Point: TABP Exhibits a 39–43 °C Higher Melting Point Than 3,3′,4,4′-Tetraaminobiphenyl (TAB) and 66–71 °C Higher Than 3,3′,4,4′-Tetraaminodiphenyl Ether (TADE)
The melting point of TABP is 216–218 °C, which is 39–43 °C higher than that of 3,3′,4,4′-tetraaminobiphenyl (TAB, mp 175–177 °C) and 66–71 °C higher than that of 3,3′,4,4′-tetraaminodiphenyl ether (TADE, mp 147–150 °C) . This elevated melting point reflects stronger intermolecular interactions mediated by the central carbonyl group and directly impacts the thermal processing window available for melt polycondensation reactions. In high-temperature PBI syntheses conducted in polyphosphoric acid at 300–400 °C, a higher monomer melting point reduces premature sublimation or volatilization losses before polymerization initiates, improving stoichiometric control and achievable molecular weight [1].
| Evidence Dimension | Monomer melting point (capillary method/literature value) |
|---|---|
| Target Compound Data | TABP: 216–218 °C |
| Comparator Or Baseline | TAB: 175–177 °C (Sigma-Aldrich, lit.); TADE: 147–150 °C (ChemicalBook) |
| Quantified Difference | ΔT_m = +39 to +43 °C vs. TAB; ΔT_m = +66 to +71 °C vs. TADE |
| Conditions | Standard melting point determination; data from authoritative chemical databases and supplier specifications |
Why This Matters
A higher monomer melting point extends the usable temperature range for melt-phase polycondensation, reduces monomer loss through sublimation, and supports better molecular weight build-up in high-temperature PBI and polypyrrone syntheses.
- [1] Dudgeon, C. D.; Vogl, O. Bisorthoesters as Polymer Intermediates. II. A Facile Method for the Preparation of Polybenzimidazoles. J. Polym. Sci.: Polym. Chem. Ed. 1978, 16 (8), 1831–1852. (TABP used alongside TAB, TADE, and tetraaminobenzene in polybenzimidazole synthesis; η_inh = 0.1–0.8 dL/g.) View Source
